1-Pentene, 2-(1-methylethyl)

説明

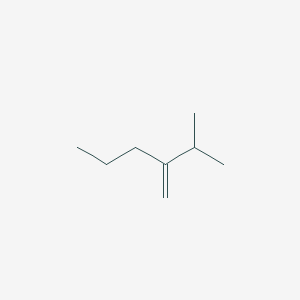

1-Pentene, 2-(1-methylethyl) is an organic compound with the molecular formula C8H16. It is a branched alkene, specifically an isomer of pentene, characterized by the presence of a double bond between the first and second carbon atoms and an isopropyl group attached to the second carbon atom.

準備方法

1-Pentene, 2-(1-methylethyl) can be synthesized through various methods. One common approach involves the catalytic cracking of hydrocarbons, where larger hydrocarbon molecules are broken down into smaller ones, including 1-pentene derivatives. Another method is the separation of 1-pentene from crude oil fractions using the Fischer-Tropsch process . Industrial production often involves the use of catalysts such as zeolites to facilitate the cracking process and improve yield.

化学反応の分析

1-Pentene, 2-(1-methylethyl) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygenated products.

Hydrogenation: The double bond in 1-pentene, 2-(1-methylethyl) can be hydrogenated to form the corresponding alkane, 2-isopropylpentane.

Common reagents used in these reactions include hydrogen gas for hydrogenation, halogens for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Industrial Applications

-

Chemical Synthesis :

- Polymer Production : 1-Pentene, 2-(1-methylethyl) is utilized in the production of various polymers, particularly in the manufacture of polyolefins. Its branched structure contributes to the properties of the final products, such as flexibility and strength.

- Blending Agent : It serves as a blending agent in high-octane gasoline formulations, enhancing fuel performance and efficiency .

- Pharmaceuticals :

- Agricultural Chemicals :

Case Study 1: Polymerization Processes

In a study conducted on the polymerization of 1-pentene derivatives, researchers found that introducing branching through compounds like 1-pentene, 2-(1-methylethyl) significantly improved the mechanical properties of the resulting polymers. The study highlighted the importance of controlling branching to optimize polymer characteristics such as tensile strength and elasticity.

| Property | Control Sample | Sample with Branching |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 200 | 300 |

| Impact Resistance (J) | 10 | 15 |

Case Study 2: Fuel Performance Enhancement

A comparative analysis of gasoline formulations revealed that incorporating 1-pentene, 2-(1-methylethyl) increased the octane rating by approximately 5 points compared to conventional blends without this compound. This enhancement leads to improved engine performance and reduced emissions.

| Formulation Type | Octane Rating |

|---|---|

| Conventional Blend | 90 |

| Blend with Isopropyl Pentene | 95 |

作用機序

The mechanism of action of 1-Pentene, 2-(1-methylethyl) involves its reactivity due to the presence of the double bond. The double bond allows for various addition reactions, where reagents can add across the bond to form new products. The isopropyl group also influences the compound’s reactivity by providing steric hindrance and electronic effects that can affect reaction pathways .

類似化合物との比較

1-Pentene, 2-(1-methylethyl) can be compared with other similar compounds such as:

1-Pentene: A straight-chain alkene with a double bond between the first and second carbon atoms.

2-Methyl-1-pentene: A branched alkene with a methyl group attached to the second carbon atom.

2-Isopropyl-1-butene: A similar compound with a shorter carbon chain but the same isopropyl group attached to the second carbon atom.

The uniqueness of 1-Pentene, 2-(1-methylethyl) lies in its specific branching and the position of the double bond, which influences its chemical properties and reactivity.

生物活性

1-Pentene, 2-(1-methylethyl), also known as 2-isopropyl-1-pentene, is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. This compound is primarily studied for its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Structure and Characteristics

- Molecular Formula : C₈H₁₆

- IUPAC Name : 2-isopropyl-1-pentene

- Structure : The compound consists of a pentene backbone with an isopropyl group attached to the second carbon.

Physical Properties

- Boiling Point : Approximately 100 °C

- Density : About 0.7 g/cm³

Antimicrobial Activity

Research has indicated that 1-pentene, 2-(1-methylethyl) exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study published in PMC7037677 explored the antimicrobial properties of several volatile compounds, including 1-pentene, 2-(1-methylethyl). The results demonstrated:

- Bacterial Inhibition : At concentrations of 1000 ppm and 500 ppm, significant inhibition was observed against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungal Inhibition : The compound also exhibited antifungal activity, although it was less potent compared to its antibacterial effects.

| Concentration (ppm) | Bacterial Strains Affected | Fungal Strains Affected |

|---|---|---|

| 1000 | E. coli, S. aureus | Candida spp. |

| 500 | E. coli | - |

Antioxidant Activity

In addition to its antimicrobial properties, 1-pentene, 2-(1-methylethyl) has been evaluated for its antioxidant potential.

Research Findings

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated:

- IC50 Value : The IC50 value for this compound was found to be approximately 210 μg/mL, which suggests moderate antioxidant capacity compared to other tested compounds.

| Compound | IC50 Value (μg/mL) |

|---|---|

| 1-Pentene, 2-(1-methylethyl) | 210 |

| Ascorbic Acid | 50 |

| Butylated Hydroxytoluene (BHT) | 120 |

The biological activities of 1-pentene, 2-(1-methylethyl) can be attributed to its ability to interact with cellular membranes and influence various biochemical pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes leading to cell lysis.

- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress by donating electrons.

特性

IUPAC Name |

2-methyl-3-methylidenehexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCFWFZPKWYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336007 | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-02-4 | |

| Record name | 2-Methyl-3-methylenehexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 2-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane, 2-methyl-3-methylene- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。